molecular formula C9H16N2O2 B2706912 methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate CAS No. 1209829-99-1

methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate

Cat. No.: B2706912
CAS No.: 1209829-99-1
M. Wt: 184.239
InChI Key: SAVRHDGMVUAWMN-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is a synthetic organic compound characterized by a seven-membered azepine ring (partially saturated with four hydrogen atoms) linked to an acetamide group and a methyl ester moiety. The structure combines conformational flexibility from the azepine ring with the reactivity of the ester and amine groups.

Properties

IUPAC Name

methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)7-11-8-5-3-2-4-6-10-8/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVRHDGMVUAWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate has shown promise in medicinal chemistry for its potential as a therapeutic agent. Its structural attributes allow it to interact with biological systems effectively.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may serve as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro assays have demonstrated that related compounds can inhibit tumor growth in various cancer cell lines .
CompoundActivityConcentration Range
This compoundAntiproliferativeSingle-digit micromolar

Neuropharmacology

The neurotropic effects of this compound have been investigated for their potential in treating neurological disorders.

Neuroprotective Effects

Research has highlighted the ability of related compounds to promote neurite outgrowth and neuronal repair following injuries. For example:

  • Neurite Outgrowth : Compounds with similar structures have been shown to enhance neuronal repair mechanisms in models of spinal cord injury .
Study FocusFindings
Neurite OutgrowthEnhanced following treatment with azepine derivatives
Safety ProfileNo significant toxicity observed at therapeutic doses

Organic Synthesis

This compound can also be utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Friedel-Crafts Reactions : It can be employed in acylation processes due to the reactivity of the amine functional group.
  • Formation of Complex Molecules : The compound can act as a building block for synthesizing more complex organic molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

A. Bicyclic Esters with Triazole-Thio Groups ()

Compounds such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound A) and its derivatives share the methyl ester group but differ in core structure. Key distinctions include:

  • Core Heterocycle : The target compound’s azepine ring (7-membered) vs. bicyclic terpene-derived frameworks (e.g., bicyclo[3.1.1]heptene) in Compound A.
  • Functional Groups : The target lacks sulfur-containing triazole-thio groups, which in Compound A enhance interactions with biological targets (e.g., enzymes or receptors).
Piperidine/Pyrrolidine-Based Esters

Compounds with smaller saturated rings (e.g., piperidine or pyrrolidine) exhibit:

  • Reduced Ring Strain : Five- or six-membered rings are more conformationally stable than azepine.
  • Lower Molecular Weight : Impacts pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration).

Methyl Ester Derivatives in Agrochemicals ()

Pesticides like metsulfuron methyl ester and ethametsulfuron methyl ester share the methyl ester group but feature triazine rings instead of azepine. Key differences:

  • Heterocyclic Core : Triazine (6-membered, nitrogen-rich) vs. azepine (7-membered, one nitrogen).
  • Bioactivity : Triazine-based esters inhibit acetolactate synthase in plants, while the azepine-acetate ester’s hypothetical bioactivity may target neurological or enzymatic pathways.
  • Substituents : Sulfonyl and triazine groups in pesticides enhance herbicidal activity, absent in the target compound .

Natural Product-Derived Methyl Esters ()

8-O-Acetylshanzhiside Methyl Ester , a methyl ester from iridoid glycosides, contrasts with the target compound:

  • Core Structure : Cyclopenta[c]pyran vs. azepine.
  • Functionality : Multiple hydroxyl and acetyl groups in 8-O-acetylshanzhiside enable antioxidant or anti-inflammatory effects, whereas the azepine-acetate ester’s amine group may facilitate hydrogen bonding in receptor interactions.
  • Applications : Both serve as synthetic intermediates, but 8-O-acetylshanzhiside is prioritized in traditional medicine research .

Physicochemical and Functional Comparison

Table 1: Key Properties of Methyl 2-[(3,4,5,6-Tetrahydro-2H-azepin-7-yl)amino]acetate and Analogues

Property Target Compound Compound A () Metsulfuron Methyl Ester () 8-O-Acetylshanzhiside ()
Core Structure 7-membered azepine Bicyclo[3.1.1]heptene + triazole Triazine Cyclopenta[c]pyran
Functional Groups Methyl ester, amine Methyl ester, triazole-thio Methyl ester, sulfonyl, triazine Methyl ester, acetyl, hydroxyl
Molecular Weight ~214 g/mol (estimated) ~450 g/mol ~381 g/mol ~534 g/mol
Hypothetical Applications Drug intermediates, bioactives Antimicrobial agents Herbicides Anti-inflammatory, reference standards

Methodological Considerations in Structural Comparison

Chemical graph theory () highlights subgraph similarities between the target and analogues:

  • Common Subgraphs : The methyl ester group (O-CO-OCH3) is shared with all compared compounds.
  • Divergent Features : Azepine’s amine linkage distinguishes it from triazine (pesticides) and terpene (Compound A) cores. Such differences influence solubility, metabolic stability, and target selectivity .

Biological Activity

Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is a compound belonging to the azepine class of heterocyclic compounds. This article explores its biological activity, synthesis, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C10H16N2O2C_{10}H_{16}N_2O_2 and a molecular weight of approximately 184.24 g/mol. The compound features a tetrahydroazepine ring which is significant for its biological interactions.

Synthesis

The synthesis typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with methyl chloroacetate in the presence of a base such as sodium hydroxide under reflux conditions. This method ensures the effective conversion of starting materials into the desired product while maintaining high purity levels through purification techniques like recrystallization and chromatography.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Compounds derived from azepine structures have shown potential antimicrobial effects. Studies suggest that derivatives of this compound can inhibit bacterial growth and may be developed into new antibiotics .
  • Anticancer Activity : There is emerging evidence that azepine derivatives can exhibit anticancer properties. For instance, related compounds have been tested for their cytotoxic effects on various cancer cell lines, showing promising results .
  • Neuroprotective Effects : Some studies suggest that azepine derivatives may have neuroprotective properties due to their ability to modulate neurotransmitter systems .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various therapeutic effects. The exact pathways are still under investigation but are thought to involve both direct enzymatic interactions and broader physiological effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against several bacterial strains,
AnticancerCytotoxic effects on leukemia cell lines
NeuroprotectiveModulates neurotransmitter activity,

Case Study: Anticancer Activity

A study investigating the anticancer properties of azepine derivatives found that certain modifications to the this compound structure enhanced its cytotoxicity against CCRF-CEM leukemia cells. The IC50 values indicated significant activity at concentrations lower than those required for many existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of the azepin-7-amine core (a key intermediate) can be achieved via reductive amination of cyclic ketones or ring-closing metathesis of dienes. For the final esterification, coupling the azepin-7-amine with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) is recommended. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by flash chromatography (gradient elution) ensures high yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the azepine ring protons (δ 1.5–2.5 ppm) and ester carbonyl (δ 170–175 ppm).
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient (70:30 to 95:5) at 254 nm UV detection to assess purity.
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ at m/z 215.1 (calculated) .

Q. How does this compound’s biological activity compare to structurally related heterocycles?

  • Methodological Answer : Comparative assays (e.g., receptor binding or enzyme inhibition) should be conducted against analogs like 3,4-dihydroquinoline (antidepressant) or 1-aminoindane (dopamine modulation). For example, in vitro dopamine receptor binding assays (IC₅₀ values) can highlight selectivity differences. Computational docking (AutoDock Vina) using PDB structures (e.g., 6CM4 for dopamine receptors) provides mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using:

  • Dose-response curves (3–6 replicates) across multiple cell lines (e.g., HEK293 vs. SH-SY5Y).
  • Metabolic stability testing in liver microsomes (human/rat) to rule out rapid degradation.
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to study binding stability to targets like GPCRs.
  • Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and nucleophilic/electrophilic sites.
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties or off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Core Modifications : Replace the azepine ring with piperidine or morpholine derivatives to test ring size/rigidity effects.
  • Side-Chain Variations : Substitute the methyl ester with ethyl or tert-butyl groups to modulate lipophilicity (logP).
  • Bioisosteric Replacement : Swap the acetamide linker with sulfonamide or urea groups. Evaluate changes via IC₅₀ shifts in enzymatic assays .

Q. What experimental designs assess this compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify enzyme inhibition risks.
  • Ames Test : Pre-incubate with S9 liver extract and Salmonella strains (TA98/TA100) to detect mutagenicity .

Key Recommendations for Researchers

  • Prioritize crystallography (single-crystal X-ray) to resolve stereochemical ambiguities.
  • Use cheminformatics tools (e.g., Schrödinger Suite) for scaffold hopping and toxicity prediction.
  • Collaborate with computational chemists to integrate AI-driven reaction design (e.g., ICReDD’s path-searching algorithms) .

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